molecular formula C19H17FN2OS B3016989 3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476283-23-5

3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3016989
CAS No.: 476283-23-5
M. Wt: 340.42
InChI Key: KSGFDLZSVXLJLQ-UHFFFAOYSA-N
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Description

3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a fluorine atom at the 3-position of the benzoyl group and a 2,4,6-trimethylphenyl-substituted thiazole ring. Its structural uniqueness lies in the combination of a fluorinated aromatic system and a sterically hindered mesityl (2,4,6-trimethylphenyl) group on the thiazole ring, which may enhance metabolic stability and target binding affinity.

Properties

IUPAC Name

3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-11-7-12(2)17(13(3)8-11)16-10-24-19(21-16)22-18(23)14-5-4-6-15(20)9-14/h4-10H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGFDLZSVXLJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its antitumor properties and potential use in cancer therapy.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity. The fluoro substituent can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Benzamide Substituent Thiazole Substituent Molecular Weight Key Biological/Physical Data
3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide 3-Fluoro 4-(2,4,6-trimethylphenyl) 365.44 g/mol NMR data (δ 1.93 (s, 6H), 2.18 (s, 3H))
3-Fluoro-N-[4-(tert-butyl)-1,3-thiazol-2-yl]benzamide (TTFB) 3-Fluoro 4-tert-butyl 278.34 g/mol Bioactivity in ion channel modulation
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-Phenoxy 4-(4-methylphenyl) 375.43 g/mol 129.23% growth modulation (p < 0.05)
2-Methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide 2-Methoxy 4-(2,4,6-trimethylphenyl) 361.46 g/mol NMR data (δ 1.93 (s, 6H), 2.18 (s, 3H))
EMAC2060 (from HIV-1 RT study) 2-{3-[(hydrazinylidene)methyl]-4-methoxyphenyl} 4-(4-methoxyphenyl) Not reported Reaction yield <80%

Key Observations:

Fluorine vs.

Analogues with tert-butyl (TTFB) or 4-methylphenyl groups exhibit lower molecular weights but may sacrifice metabolic stability .

Synthetic Challenges : Electron-withdrawing groups (e.g., dichlorophenyl in EMAC2061) correlate with reduced reaction yields (<80%), suggesting steric or electronic hindrance during synthesis .

Biological Activity

3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17FN2OSC_{19}H_{17}FN_{2}OS with a molecular weight of 344.41 g/mol. The structure includes a thiazole ring and a fluorinated benzamide moiety, which may contribute to its biological properties .

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor activity. For instance, thiazole derivatives have been shown to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .

Table 1: Summary of Antitumor Studies

Compound TypeMechanism of ActionCell Line TestedIC50 (µM)
Thiazole DerivativeApoptosis InductionHeLa (cervical cancer)10
Benzamide DerivativeCell Cycle ArrestMCF-7 (breast cancer)15
Fluorinated CompoundInhibition of ProliferationA549 (lung cancer)12

Anthelmintic Activity

In a recent screening using Caenorhabditis elegans, several compounds similar to this compound demonstrated anthelmintic effects. The study identified compounds that could kill the worms at concentrations between 25-50 ppm within 24 hours . This suggests potential applications in treating parasitic infections.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : Compounds related to this structure have been reported to inhibit key enzymes involved in tumor progression.
  • Modulation of Signaling Pathways : The thiazole ring may influence pathways such as MAPK/ERK signaling, which is crucial in cell proliferation and survival.

Case Studies

  • Case Study on Antitumor Effects :
    A study published in a peer-reviewed journal demonstrated that a related thiazole compound significantly reduced tumor volume in xenograft models by inducing apoptosis through the intrinsic pathway .
  • Case Study on Anthelmintic Screening :
    Research involving C. elegans revealed that the compound effectively inhibited motility and induced lethality at low concentrations, indicating its potential for further development as an anthelmintic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with the preparation of the thiazole ring. A general approach includes:

Condensation : Reacting 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine with 3-fluorobenzoyl chloride in a polar solvent (e.g., ethanol or DMF) under reflux. Catalysts like glacial acetic acid may enhance coupling efficiency .

Purification : Isolation via solvent evaporation under reduced pressure, followed by recrystallization or column chromatography.

  • Optimization : Varying reaction time, temperature, and stoichiometry (e.g., 1:1 molar ratio of amine to acyl chloride) can improve yield. Monitoring via TLC or HPLC ensures reaction completion .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Key techniques include:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign aromatic proton signals (e.g., distinguishing fluorine-induced deshielding in the benzamide ring) and resolve overlapping peaks using 2D NMR (e.g., COSY, HSQC) .
  • FT-IR : Confirm amide C=O (~1650–1680 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) stretches .
  • Elemental Analysis : Verify C, H, N, and S content (±0.3% deviation from theoretical values) .
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using nephelometry. Low aqueous solubility may require formulation with cyclodextrins or surfactants .
  • logP : Determine via shake-flask method or HPLC-based retention time correlation. Expected logP >3 due to aromatic/fluorine substituents, indicating high lipophilicity .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data caused by scalar couplings in aromatic regions?

  • Methodological Answer :

  • Advanced NMR Techniques : Use 2D experiments (e.g., NOESY for spatial proximity, HSQC for C-H correlations) to disentangle overlapping signals. For fluorine-proton coupling (³J, ⁴J), simulate spectra with software like MestReNova .
  • Dynamic Effects : Variable-temperature NMR can reduce signal broadening caused by conformational exchange .

Q. What strategies are effective for analyzing this compound’s crystallographic structure and stability?

  • Methodological Answer :

  • Single-Crystal XRD : Grow crystals via slow evaporation (e.g., from ethanol/water). Use SHELX programs for structure solution/refinement. Thermal parameters (e.g., displacement ellipsoids) validate atomic positions .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) and hygroscopicity. Pair with DSC to detect polymorphic transitions .

Q. How can structure-activity relationships (SAR) be explored to enhance biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., fluorine position, methyl groups on the trimethylphenyl ring) and test against relevant targets (e.g., cancer cell lines).
  • In Silico Modeling : Dock the compound into protein targets (e.g., Hec1/Nek2) using software like AutoDock. Correlate binding affinity (ΔG) with IC₅₀ values from cytotoxicity assays .

Q. What biochemical assays are suitable for evaluating its mechanism of action in cancer cells?

  • Methodological Answer :

  • Cell-Based Assays :
  • MTT/Proliferation : Measure IC₅₀ in adherent cells (e.g., HeLa, MCF-7) over 48–72 hours .
  • Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell-cycle arrest (e.g., G2/M phase block via cyclin B1 modulation) .
  • Enzyme Inhibition : Use fluorescence-based kits to test inhibition of Nek2 kinase activity .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Data Triangulation : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning of target residues).
  • Metabolic Stability : Test hepatic microsome stability; poor bioavailability may explain low activity despite high in silico affinity .

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